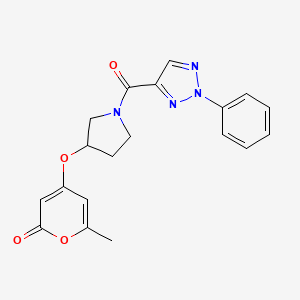

6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-(2-phenyltriazole-4-carbonyl)pyrrolidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-13-9-16(10-18(24)26-13)27-15-7-8-22(12-15)19(25)17-11-20-23(21-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBWDOZIRCUMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs of Pyran-2-one Derivatives

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (Compound 7)

- Source: Synthesized via base-free reactions of 4-hydroxy-6-methylpyran-2-one with 1-aryl-2-(dimethylaminomethyl)prop-2-en-1-ones .

- Key Differences :

- The 4-position substituent is a benzoylallyl group instead of the triazole-pyrrolidine system.

- Lacks the triazole’s hydrogen-bonding capability but retains conjugated π-systems for hydrophobic interactions.

- Lower molecular weight (MW ≈ 286 g/mol) compared to the target compound (estimated MW > 400 g/mol).

- Reactivity: Undergoes nucleophilic additions at the enone double bond, unlike the target compound’s stable triazole-pyrrolidine substituent .

2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)

- Source: Derived from malononitrile and pyrazole intermediates under reflux conditions .

- Key Differences: Features amino and cyano groups at positions 2 and 5, introducing strong electron-withdrawing effects. The 4-phenyl group enhances hydrophobicity, contrasting with the target compound’s polar triazole-pyrrolidine substituent.

- Applications : Likely exhibits distinct electronic properties suitable for optoelectronic materials, whereas the target compound’s triazole may favor biological targeting.

Bis[2-amino-6-(aryl)nicotinonitrile] Derivatives (4a–c)

- Source: Synthesized from α,β-unsaturated ketones and malononitrile .

- Key Differences :

- Dual pyridine-3-carbonitrile systems connected via a pyrazole spacer.

- Higher rigidity and planarity compared to the target compound’s flexible pyrrolidine linkage.

- Bioactivity : Demonstrated antimicrobial activity, suggesting that the target compound’s triazole group could similarly enhance biological interactions .

Comparative Data Table

Q & A

Q. How does the triazole-pyrrolidine moiety influence the compound’s conformational flexibility?

Q. What spectroscopic techniques differentiate between keto-enol tautomers of the pyran-2-one core?

- Methodology :

- ¹³C NMR : The keto form shows a carbonyl signal at ~200 ppm, while the enol form exhibits a conjugated system with downfield shifts (~180 ppm).

- UV-Vis : Enol tautomers display a bathochromic shift due to extended conjugation .

Theoretical Frameworks

Q. How to link the compound’s design to broader pharmacological hypotheses (e.g., kinase inhibition)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.